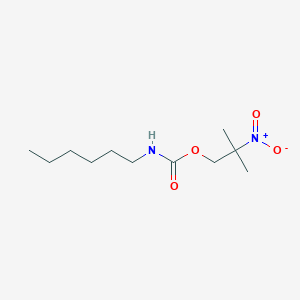![molecular formula C20H29NO3Si B14230389 (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine CAS No. 827610-17-3](/img/structure/B14230389.png)
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is an organosilane compound that features a naphthalene moiety and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine typically involves the reaction of naphthalen-2-ylamine with 3-(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine oxide.
Reduction: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine.
Substitution: Formation of substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of novel catalysts and ligands.
Biology
The compound has potential applications in bioconjugation and the development of bioactive materials. Its ability to form stable bonds with biological molecules makes it useful in the creation of biocompatible surfaces and drug delivery systems.
Medicine
In medicine, this compound is explored for its potential use in imaging and diagnostic applications. Its unique chemical properties allow for the development of contrast agents and probes.
Industry
Industrially, the compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the mechanical and thermal properties of materials makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine involves its interaction with specific molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science. Additionally, the naphthalene moiety can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(Naphthalen-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triphenoxysilyl)propyl]methanimine
Uniqueness
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is unique due to its specific combination of a naphthalene moiety and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The triethoxysilyl group provides versatility in forming siloxane bonds, while the naphthalene moiety offers stability and potential for π-π interactions.
Eigenschaften
CAS-Nummer |
827610-17-3 |
|---|---|
Molekularformel |
C20H29NO3Si |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-N-(3-triethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C20H29NO3Si/c1-4-22-25(23-5-2,24-6-3)15-9-14-21-17-18-12-13-19-10-7-8-11-20(19)16-18/h7-8,10-13,16-17H,4-6,9,14-15H2,1-3H3 |
InChI-Schlüssel |
IFKGUDKXHRVUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN=CC1=CC2=CC=CC=C2C=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


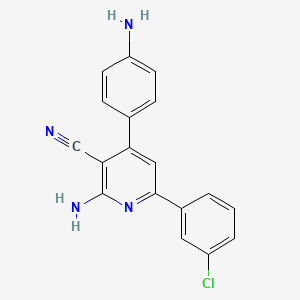
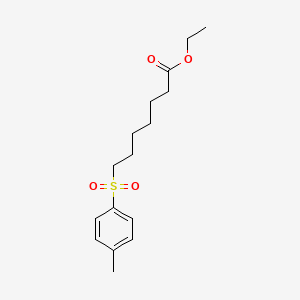
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
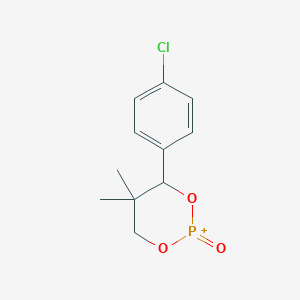
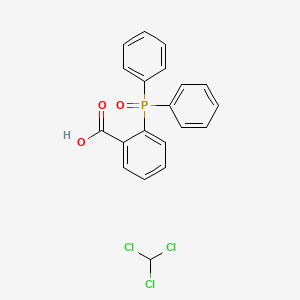
![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

